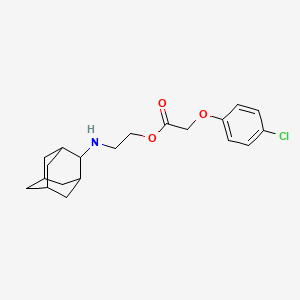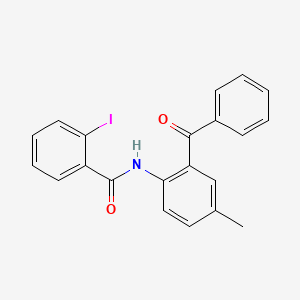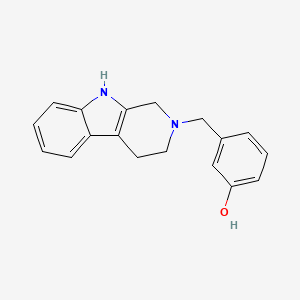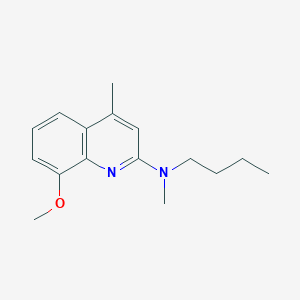
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine, also known as TMC-1, is a chiral diamine that has been extensively studied for its potential applications in asymmetric synthesis and catalysis. This compound has a unique structure that allows it to act as a chiral ligand for a variety of metal catalysts, making it a valuable tool for the development of new chemical reactions.
Mechanism of Action
The mechanism of action of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine as a chiral ligand involves its ability to coordinate with metal catalysts and control their reactivity. N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine can form a variety of coordination complexes with metal catalysts, and these complexes can then interact with substrates in a chiral manner, leading to the formation of enantioenriched products.
Biochemical and Physiological Effects:
While N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine has not been extensively studied for its biochemical and physiological effects, it is known to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine in laboratory experiments is its high enantioselectivity, which allows for the production of enantioenriched products with high yields. However, the synthesis of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine can be challenging and time-consuming, which can limit its use in some applications.
Future Directions
There are a number of potential future directions for research involving N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine. One area of interest is the development of new synthetic methodologies using N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine as a chiral ligand. Another area of interest is the application of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine in the synthesis of complex natural products and pharmaceuticals. Additionally, there is potential for the use of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine in the development of new materials with unique properties.
Synthesis Methods
The synthesis of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine typically involves the reaction of 4-methylcyclohexanone with diethyl malonate, followed by a series of steps to produce the final product. One common method involves the use of a chiral auxiliary to control the stereochemistry of the reaction, resulting in a highly enantioselective synthesis.
Scientific Research Applications
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine has been used extensively in scientific research as a chiral ligand for metal catalysts in a variety of chemical reactions. These reactions include asymmetric hydrogenation, asymmetric allylation, and asymmetric Michael addition reactions. N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine has been shown to be highly effective in these reactions, leading to high yields and enantioselectivities.
properties
IUPAC Name |
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-12-6-8-13(9-7-12)15-10-14(2,3)11-16(4)5/h12-13,15H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZNYKOYFZPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)propane-1,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)
![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)

![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)
![3-(2-thienyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218682.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5218685.png)